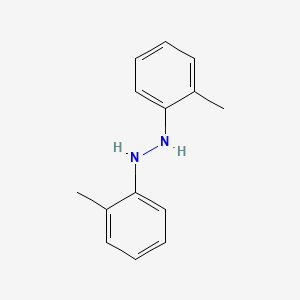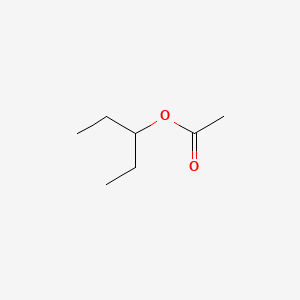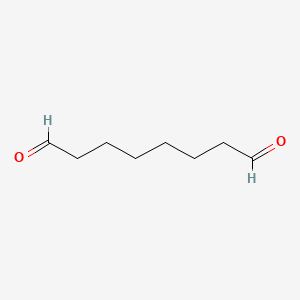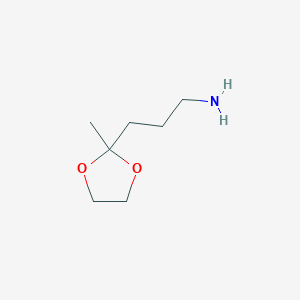
3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine
Vue d'ensemble
Description
3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine (MDPA) is a synthetic organic compound that has been used in a variety of scientific research applications. MDPA is a versatile compound that can be used in various biochemical and physiological studies.
Applications De Recherche Scientifique
Synthesis and Polymer Applications
Glycerin Carbonate-Based Intermediates : The compound has been used in the synthesis of glycerin carbonate-based intermediates. This involves a Williamson ether synthesis process and is significant for creating polyhydroxyurethanes without isocyanate. These polyhydroxyurethanes show varying glass transition temperatures and molecular weights, suggesting potential applications in materials science (Benyahya et al., 2011).
Polymer Synthesis and Characterization : It has been instrumental in the synthesis and characterization of polymers like poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate], with research focusing on their thermal degradation. This highlights its role in developing polymers with specific thermal properties (Coskun et al., 1998).
Chemical Synthesis and Characterization
Formation of Vic-Dioxime Complexes : The compound has been used in synthesizing vic-dioxime complexes, with a focus on forming mononuclear complexes with various metals. This research is essential for understanding complex metal-ligand interactions (Canpolat & Kaya, 2005).
Photochemical Additions and Stereochemistry : Studies have explored its role in photochemical additions, contributing to the understanding of the stereochemistry of related radicals. This research is fundamental in organic chemistry, particularly in understanding radical reactions and configurations (Kobayashi & Simamura, 1973).
Novel Compounds and Reactions
Synthesis of Nucleosides and HIV Research : Its derivatives have been synthesized for potential use as inhibitors of HIV, showing the compound's relevance in medicinal chemistry and drug development (Bran̊alt et al., 1996).
Derivative Reactions with Hydrazines : Research into reactions with hydrazines has led to the creation of various novel compounds, indicating its versatility in organic synthesis (Imafuku et al., 1987).
Propriétés
IUPAC Name |
3-(2-methyl-1,3-dioxolan-2-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-7(3-2-4-8)9-5-6-10-7/h2-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INXCMWOVRDQPDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90339912 | |
| Record name | 3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine | |
CAS RN |
66442-97-5 | |
| Record name | 3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

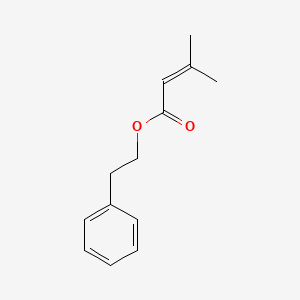



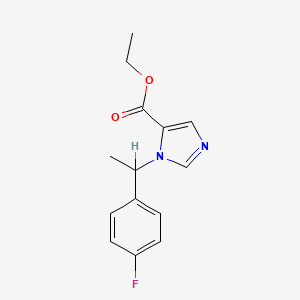
![Benzo[a]pentacene](/img/structure/B1618297.png)
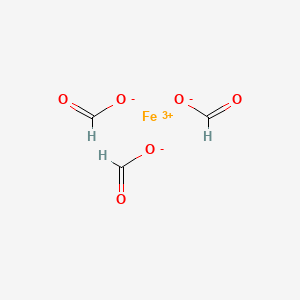
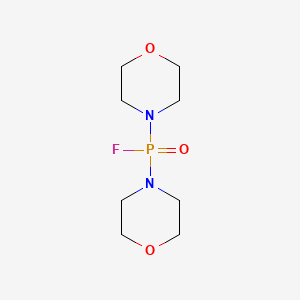

![2-Methylbenzo[h]quinoline](/img/structure/B1618303.png)
